molecular formula C5H3ClF8O B1430410 5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol CAS No. 76711-87-0

5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol

Cat. No.: B1430410
CAS No.: 76711-87-0
M. Wt: 266.52 g/mol
InChI Key: KGWZMKSODUPSGD-UHFFFAOYSA-N
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Description

5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol is a fluorinated alcohol compound with the molecular formula C5H3ClF8O. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties, such as high thermal stability and low reactivity with many common chemicals. It is used in various scientific and industrial applications, particularly in the field of analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol typically involves the reaction of hexafluoropropylene oxide with chloropentafluoroethane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction product is then purified by distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to handle the increased volume of reactants and products. The reaction conditions are optimized to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol involves its ability to react with various functional groups, such as carboxylic, hydroxylic, and aminic groups. This reactivity allows it to form multiply-substituted non-polar derivatives that can be easily extracted and analyzed. The compound’s high electron affinity and stability make it effective in forming stable derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol is unique due to its combination of high fluorination and the presence of a chlorine atom, which enhances its reactivity and selectivity in various chemical reactions. This makes it particularly valuable in analytical chemistry for the derivatization of highly polar compounds .

Properties

IUPAC Name

5-chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF8O/c6-5(13,14)4(11,12)3(9,10)2(7,8)1-15/h15H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWZMKSODUPSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol
Reactant of Route 2
5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol
Reactant of Route 3
5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol
Reactant of Route 4
5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol
Reactant of Route 5
5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol
Reactant of Route 6
5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol

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